molecular formula C18H25N3O3 B2415910 3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide CAS No. 1333962-89-2

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide

Cat. No. B2415910
M. Wt: 331.416
InChI Key: BQGFYQBGBBQVPO-UHFFFAOYSA-N
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Description

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPAA and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of MPAA involves its ability to inhibit the activity of histone deacetylase enzymes. This inhibition leads to an increase in the acetylation of histones, which results in changes in gene expression. This change in gene expression can lead to the activation of genes that are involved in cell growth and differentiation, as well as the inhibition of genes that are involved in cell proliferation.

Biochemical And Physiological Effects

MPAA has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been shown to have anti-inflammatory properties. This compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using MPAA in lab experiments is its ability to selectively inhibit the activity of histone deacetylase enzymes. This selectivity allows for the targeted regulation of gene expression, which can be useful in studying the role of specific genes in various biological processes. However, one limitation of using MPAA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPAA. One direction is the development of more selective inhibitors of histone deacetylase enzymes that have fewer side effects than MPAA. Another direction is the study of the effects of MPAA on other biological processes, such as the immune system and neurodegenerative diseases. Additionally, the potential use of MPAA in combination with other anti-cancer agents is an area of future research.

Synthesis Methods

The synthesis of MPAA involves several steps, including the reaction of 3-methyl-2-butanone with sodium hydride, which results in the formation of 3-methyl-2-buten-1-ol. This intermediate is then reacted with 2-phenylacetamide to form the corresponding imine, which is reduced with sodium borohydride to give the desired product, MPAA.

Scientific Research Applications

MPAA has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. One of the enzymes that MPAA has been found to inhibit is histone deacetylase, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

3-methyl-2-[(2-phenylacetyl)amino]-N-[2-(prop-2-enoylamino)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-15(22)19-10-11-20-18(24)17(13(2)3)21-16(23)12-14-8-6-5-7-9-14/h4-9,13,17H,1,10-12H2,2-3H3,(H,19,22)(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFYQBGBBQVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCNC(=O)C=C)NC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide

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